N-[(5-{[(4-bromophenyl)methyl]sulfanyl}-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl]-4-tert-butylbenzamide
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Overview
Description
N-[(5-{[(4-bromophenyl)methyl]sulfanyl}-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl]-4-tert-butylbenzamide is a complex organic compound that features a triazole ring, a bromophenyl group, a chlorophenyl group, and a tert-butylbenzamide moiety
Scientific Research Applications
N-[(5-{[(4-bromophenyl)methyl]sulfanyl}-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl]-4-tert-butylbenzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting cancer, bacterial infections, and inflammatory diseases.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic, optical, or mechanical properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-{[(4-bromophenyl)methyl]sulfanyl}-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl]-4-tert-butylbenzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Bromophenyl and Chlorophenyl Groups: These groups can be introduced via Suzuki-Miyaura coupling reactions, which are known for their mild conditions and high yields.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[(5-{[(4-bromophenyl)methyl]sulfanyl}-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl]-4-tert-butylbenzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The bromophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.
Mechanism of Action
The mechanism of action of N-[(5-{[(4-bromophenyl)methyl]sulfanyl}-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl]-4-tert-butylbenzamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The triazole ring is known to interact with various biological targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 1-(4-Bromophenyl)-3-(3-chlorophenyl)-1H-pyrazole-4-carboxamide
Uniqueness
N-[(5-{[(4-bromophenyl)methyl]sulfanyl}-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl]-4-tert-butylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromophenyl and chlorophenyl groups, along with the triazole ring, allows for versatile chemical modifications and interactions with various biological targets.
Properties
IUPAC Name |
N-[[5-[(4-bromophenyl)methylsulfanyl]-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-4-tert-butylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26BrClN4OS/c1-27(2,3)20-11-9-19(10-12-20)25(34)30-16-24-31-32-26(33(24)23-6-4-5-22(29)15-23)35-17-18-7-13-21(28)14-8-18/h4-15H,16-17H2,1-3H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJPONFMRTWQIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC(=CC=C3)Cl)SCC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26BrClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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